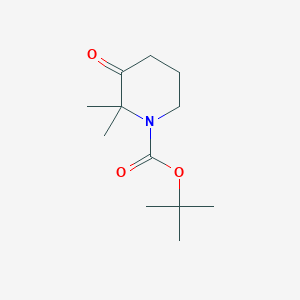

1-Boc-2,2-dimethyl-3-piperidinone

描述

Significance of Piperidinone Scaffolds in Synthetic Chemistry

Piperidinone scaffolds are heterocyclic motifs of significant interest in synthetic and medicinal chemistry. japtronline.comneliti.comresearchgate.net The piperidine (B6355638) ring is a prevalent structural unit found in a vast array of natural products and pharmacologically active compounds. researchgate.netnih.gov The incorporation of a carbonyl group within this ring system to form a piperidinone enhances the chemical reactivity and versatility of the molecule, providing a handle for further functionalization. researchgate.net

These scaffolds are recognized as crucial building blocks in the pharmaceutical industry, serving as precursors for a variety of therapeutic agents, including anticancer drugs. researchgate.netfrontiersin.org Their derivatives have demonstrated a wide range of biological activities, such as antibacterial, antitumor, and anesthetic properties. chemicalbook.com The ability to readily modify the piperidinone core allows for the generation of diverse molecular libraries, which is a key strategy in drug discovery. japtronline.comneliti.com

Strategic Importance of N-Boc Protection in Heterocyclic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for nitrogen atoms in organic synthesis, and its application in heterocyclic chemistry is of paramount importance. researchgate.netresearchgate.net The N-Boc group offers a robust yet readily cleavable means of masking the reactivity of the nitrogen atom in the piperidine ring. researchgate.netrsc.org This protection is crucial as it prevents undesired side reactions at the nitrogen, such as acylation or alkylation, while transformations are carried out at other positions of the molecule.

The Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be efficiently removed under acidic conditions. researchgate.netresearchgate.net This orthogonality allows for selective deprotection, a critical aspect in multi-step syntheses. Furthermore, the Boc group can influence the conformation and reactivity of the heterocyclic ring, sometimes directing the stereochemical outcome of reactions. nih.gov Its ability to be installed and removed under mild conditions makes it an indispensable tool for the synthesis of complex nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org

Role of 2,2-Dimethyl Substitution in Directing Chemical Transformations

The presence of a gem-dimethyl group at the 2-position of the 1-Boc-3-piperidinone ring system plays a significant role in directing the course of chemical transformations. This substitution introduces considerable steric hindrance around the adjacent carbonyl group at the 3-position. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the ketone.

Overview of Research Gaps Pertaining to 1-Boc-2,2-dimethyl-3-piperidinone

Despite the recognized utility of substituted piperidinones, specific research pertaining to this compound reveals several areas that warrant further investigation. While the synthesis of the parent compound, 1-Boc-3-piperidone, is well-documented, detailed studies on the synthesis and reactivity of the 2,2-dimethyl substituted analog are less common. chemicalbook.comrsc.orggoogle.com

A significant portion of the existing research focuses on the reduction of the carbonyl group to the corresponding alcohol, often with an emphasis on achieving high enantioselectivity for the synthesis of chiral building blocks. rsc.orgderpharmachemica.com However, a comprehensive exploration of other transformations of the ketone, such as enolate formation and subsequent alkylation or aldol (B89426) reactions, remains an area with potential for new discoveries.

Furthermore, while the general effects of gem-dimethyl substitution are understood, their specific impact on the reactivity and synthetic applications of this compound has not been extensively documented in the scientific literature. A deeper understanding of how this substitution pattern influences the chemical behavior of the molecule could unlock new synthetic strategies and lead to the development of novel compounds with interesting biological properties. The exploration of its utility in the synthesis of diverse heterocyclic scaffolds beyond simple reduction products represents a clear research gap.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-7-9(14)12(13,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDWREFZHYHNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCCN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525448-33-2 | |

| Record name | tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Boc 2,2 Dimethyl 3 Piperidinone

Retrosynthetic Analysis of the 1-Boc-2,2-dimethyl-3-piperidinone Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The core structure is the 2,2-dimethyl-3-piperidinone ring, with a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom.

The most apparent disconnection is the removal of the Boc protecting group, leading back to 2,2-dimethyl-3-piperidinone. This simplifies the target to the synthesis of the core piperidinone ring. Further disconnection of the piperidinone ring can be envisioned through several pathways. One common approach involves breaking the C-N bond, suggesting an intramolecular cyclization of an amino ketone or a related precursor. Another strategy could involve the formation of a key carbon-carbon bond within the ring, for instance, through an intramolecular Michael addition or an aldol-type reaction.

The gem-dimethyl group at the C2 position presents a specific synthetic challenge. Retrosynthetically, this suggests the use of a starting material already containing this motif or the introduction of the two methyl groups onto a pre-existing piperidine (B6355638) or precursor molecule.

Classical and Contemporary Synthetic Routes to Substituted Piperidinones

The synthesis of substituted piperidinones, including the target molecule, can be achieved through a variety of classical and modern synthetic methods. These strategies often involve the formation of the piperidine ring as a key step. nih.gov

Strategies for Carbon-Carbon Bond Formation in the Piperidine Ring

The construction of the carbon skeleton of the piperidine ring is a fundamental aspect of its synthesis. Several methods are employed to form the necessary carbon-carbon bonds.

Intramolecular Cyclization: A prevalent strategy involves the intramolecular cyclization of a linear precursor. nih.gov For instance, an intramolecular Claisen condensation of a tertiary amine with two branched esters can form a cyclic β-ketoester, which can then be decarboxylated to yield a 3-piperidone. nih.gov Other intramolecular reactions like the aza-Prins reaction, which involves the cyclization of an amine and an alkene, can also be utilized. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction has been employed to construct the piperidine ring. A notable example is the synthesis of 1-aryl-3-piperidone derivatives starting from 3,5-dichloroaniline, where RCM is a key step in forming the heterocyclic ring. nih.gov

Michael Addition/Nitro-Mannich/Lactamization Cascade: An efficient method for creating polysubstituted 2-piperidinones involves a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates. This cascade reaction demonstrates high stereoselectivity. researchgate.net

Asymmetric Mannich Reaction: This reaction serves as a key step in a general approach to synthesize densely substituted piperidines and piperidinones with high enantioselectivity. rsc.org

Gold-Catalyzed Reactions: Gold catalysts can activate unsaturated functionalities like alkynes and alkenes, facilitating carbon-carbon bond formation in the synthesis of piperidine rings. beilstein-journals.org

Approaches for Nitrogen Incorporation and Functionalization

The incorporation of the nitrogen atom and its subsequent functionalization are critical steps in piperidine synthesis.

Reductive Amination: The condensation of an amine with a ketone or aldehyde followed by reduction of the resulting imine is a common method for C-N bond formation and is often used in [5+1] annulations. nih.gov

Hydrogenation of Pyridine (B92270) Derivatives: Substituted pyridines can be hydrogenated to form the corresponding piperidines. This can be achieved using various catalysts, including metal catalysts and non-metal alternatives like borenium and hydrosilanes. nih.gov

N-Allyl Amide Cyclization: N-allyl amides, carbamates, and sulfonamides can undergo oxoammonium ion-mediated hydride abstraction to form N-acyl iminium ions, which then cyclize to form various nitrogen-containing heterocycles, including piperidines. pitt.edu

Iodine-Catalyzed Csp3–H Amination: A selective method for piperidine synthesis involves the use of a homogeneous iodine catalyst under visible light to promote a free-radical-promoted C–H amination. acs.org

Nitrogen Protecting Groups: The nitrogen atom of the piperidine ring is often protected during synthesis to prevent unwanted reactions. The Boc group is a common choice due to its stability under various conditions and its ease of removal. organic-chemistry.orgorganic-chemistry.org

Introduction and Management of 2,2-Dimethyl Substituents

The gem-dimethyl group at the C2 position of the target molecule requires specific synthetic strategies.

Starting Materials with Pre-existing Gem-Dimethyl Groups: One straightforward approach is to begin the synthesis with a starting material that already contains the 2,2-dimethyl moiety.

Alkylation: If a piperidone precursor is available, the gem-dimethyl group can be introduced via alkylation at the α-position to the carbonyl group. This typically involves the use of a strong base and a methylating agent.

α-Lithiation-Trapping: A diastereoselective lithiation at the α-position of a substituted piperidine followed by trapping with an electrophile can be used to introduce substituents. This methodology has been used to synthesize 2,6-disubstituted piperidines. rsc.org

Stereocontrolled Synthesis of Analogues

While this compound itself is achiral, the synthesis of chiral analogues and derivatives is a significant area of research.

Asymmetric Hydrogenation: The enantioselective asymmetric hydrogenation of tetrasubstituted enamides using chiral catalysts can produce highly enantioenriched C4-substituted piperidines. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (+)-(S,S)-pseudoephedrine in the Mannich reaction, can lead to the preparation of β-aminocarbonyl compounds with high diastereo- and enantioselectivity, which can then be converted to enantioenriched piperidines. rsc.org

Enzymatic and Biocatalytic Methods: Ketoreductases (KREDs) and whole-cell biocatalysts can be used for the enantioselective reduction of piperidinone precursors. For example, the asymmetric bioreduction of 1-Boc-3-piperidone can yield (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the synthesis of the anticancer drug Ibrutinib. derpharmachemica.comrsc.org

Stereocontrolled Deconstructive Amination: Bridged δ-lactam-γ-lactones can be transformed into highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner through palladium-catalyzed deconstructive aminolysis. rsc.orgnih.gov

Protecting Group Chemistry in the Synthesis of this compound

The use of protecting groups is essential in the multi-step synthesis of complex molecules like this compound. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the piperidine ring. organic-chemistry.org

The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comorgsyn.org This carbamate (B1207046) formation renders the amine nucleophilicity inert, allowing for selective reactions at other positions of the molecule. organic-chemistry.org

A key advantage of the Boc group is its stability towards a wide range of nucleophiles and basic conditions. This allows for an orthogonal protecting group strategy where other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed while the Boc group remains intact. organic-chemistry.org

The removal of the Boc group (deprotection) is typically achieved under acidic conditions, which leads to the formation of a tert-butyl cation. organic-chemistry.org

The synthesis of 1-Boc-3-piperidone often involves a three-step sequence: reduction of a pyridine derivative, Boc protection of the piperidine nitrogen, and subsequent oxidation to the piperidone. google.com A common method for the oxidation step is the Oppenauer oxidation. google.com

Selection and Introduction of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgtcichemicals.com The introduction of the Boc group to a piperidine nitrogen is a crucial step in the synthesis of this compound and its derivatives.

The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgfishersci.co.uk The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. A variety of solvents and bases can be employed, offering flexibility to accommodate different substrates and reaction scales.

Common methods for Boc protection include: wikipedia.orgfishersci.co.uk

Reaction with Boc₂O in a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org

Stirring the amine with Boc₂O in water at ambient temperature. wikipedia.org

Using a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile. wikipedia.orgfishersci.co.uk

A patented method for synthesizing 1-Boc-3-piperidone, a related compound, involves reacting 3-hydroxypiperidine (B146073) with di-tert-butyl dicarbonate in an organic solvent under alkaline conditions. google.com Another synthetic route starts from 1-benzyl-3-piperidone, which is debenzylated via hydrogenation and then reacted with di-tert-butyl dicarbonate in the presence of sodium bicarbonate. chemicalbook.com

The selection of the appropriate method depends on factors such as the substrate's solubility, the presence of other functional groups, and the desired reaction conditions. The Boc group's stability to most nucleophiles and bases allows for subsequent chemical modifications at other positions of the piperidinone ring. organic-chemistry.org

Orthogonal Protection Strategies for Multi-Functionalized Systems

In the synthesis of complex molecules containing multiple functional groups, orthogonal protection strategies are essential. This approach allows for the selective deprotection of one protecting group while others remain intact. acs.org For piperidine-based structures, this is particularly important when different positions on the ring need to be functionalized sequentially.

A common orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgacs.org This strategy is widely used in peptide synthesis and can be adapted for the synthesis of multi-functionalized piperidones. acs.org For instance, a piperidine scaffold could be protected with a Boc group on the nitrogen and an Fmoc group on a different functional group, allowing for selective deprotection and further elaboration.

The development of orthogonally protected piperazine-2-carboxylic acids, which are structurally related to piperidones, highlights the utility of this approach. acs.orgresearchgate.net These strategies often involve the use of bis-carbamate protected intermediates that can be selectively deprotected to yield a variety of substituted products. researchgate.net A scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed starting from α-amino acids, demonstrating the practicality of this methodology. nih.gov

Catalyst-Mediated Synthesis of this compound and Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of piperidinone derivatives, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysts are powerful tools for constructing the piperidine ring and introducing substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are widely used for C-C bond formation in the synthesis of complex organic molecules, including those with a piperidine core. mdpi.com For example, the Suzuki-Miyaura coupling has been employed to functionalize the piperidine ring. mdpi.com

Ruthenium and rhodium complexes have been utilized for the hydrogenation of pyridine and piperidinone derivatives, which can be a key step in the synthesis of substituted piperidines. nih.gov Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Furthermore, cobalt-porphyrin complexes have been developed for the synthesis of piperidine rings from linear aldehydes, proceeding through a radical cyclization mechanism. nih.govscispace.com Nickel-catalyzed reactions have also been reported for the synthesis of N-arylated piperidines. tandfonline.com

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for the asymmetric synthesis of piperidinone derivatives. These methods avoid the use of potentially toxic and expensive transition metals.

One-pot asymmetric Michael/Mannich/Lactamization sequences promoted by recyclable fluorous bifunctional cinchona alkaloid-thiourea organocatalysts have been developed for the synthesis of polysubstituted 2-piperidinones with high stereoselectivity. umb.edu Organophotocatalysis has also been employed in a [1+2+3] strategy to access diverse substituted 2-piperidinones from simple starting materials. researchgate.netdntb.gov.ua Additionally, organocatalytic intramolecular aza-Michael reactions provide a route to enantiomerically enriched substituted piperidines. nih.govmdpi.com Chiral spirocyclic piperidones have been synthesized via an organocatalytic stepwise reaction involving a Wolff rearrangement–amidation–Michael–hemiaminalization sequence. mdpi.com

Biocatalytic Transformations for Asymmetric Synthesis of Related Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidine derivatives. Enzymes can operate under mild conditions and often exhibit excellent enantio- and regioselectivity. nih.govacs.org

Whole cells of biocatalysts like Pichia pastoris have been used for the asymmetric reduction of N-Boc-3-piperidone to produce (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for pharmaceuticals, with high enantiomeric excess. researchgate.net Similarly, recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase has been engineered for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine. rsc.org Ketoreductase enzymes (KREDs) have also been screened and optimized for the synthesis of this chiral alcohol. derpharmachemica.com Lipases are another class of enzymes used for the desymmetrization of prochiral diols to access chiral synthons for piperidone synthesis. mdpi.com Chemo-enzymatic strategies, combining chemical synthesis with biocatalysis, have been developed to produce a broad range of chiral piperidines. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, these principles are increasingly being applied.

An efficient green chemistry approach for the synthesis of N-substituted piperidones involves a one-pot process using carbonate bases, which offers improved atom economy and minimizes solvent and waste streams. researchgate.netdesigner-drug.comnih.gov This method presents a significant advantage over classical approaches like the Dieckman condensation. researchgate.net The use of biocatalysts, as discussed in the previous section, is inherently a green approach due to the mild reaction conditions and the biodegradable nature of the catalysts. researchgate.netresearchgate.net For instance, the biocatalytic asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone is considered a green and environmentally friendly route. researchgate.net The development of catalyst-free N-tert-butyloxycarbonylation of amines in water further exemplifies the move towards greener synthetic protocols. organic-chemistry.org

Information regarding the synthesis of this compound is not publicly available.

Following a comprehensive search for scientific literature and data, detailed information regarding the specific synthesis methodologies for the chemical compound this compound is not available in the public domain.

Solvent Selection and Minimization: No studies were found that detail the selection criteria for solvents, efforts toward solvent reduction, or the use of green solvents specifically for the synthesis of this compound.

Atom Economy and Reaction Efficiency: There is no available analysis of the atom economy or specific reaction efficiency data for any synthetic route leading to this compound.

Process Intensification Techniques: No publications were identified that describe the application of process intensification techniques, such as flow chemistry, to the synthesis of this particular compound.

While information exists for structurally related compounds like 1-Boc-3-piperidone and 1-Boc-4-piperidone, these findings cannot be accurately extrapolated to the 2,2-dimethyl substituted analogue due to the significant influence the gem-dimethyl group would have on reaction kinetics, stereochemistry, and optimal process conditions.

Consequently, without specific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested topics.

Detailed Analysis of this compound Reveals Limited Reactivity Data

Initial research into the chemical behavior of this compound, a substituted piperidine derivative, shows a notable lack of extensive studies detailing its specific reactivity and mechanistic pathways. While the broader class of piperidinones, particularly the parent compound 1-Boc-3-piperidone, serves as a versatile scaffold in organic synthesis, the introduction of a gem-dimethyl group at the C-2 position significantly influences its chemical properties, primarily due to steric hindrance and altered electronic effects around the carbonyl group.

The N-Boc protecting group is a common feature in the synthesis of piperidine-containing pharmaceuticals, offering stability and control over reactivity. However, the specific substitution pattern of the 2,2-dimethyl variant presents unique challenges and reactivity profiles that are not extensively documented in publicly available scientific literature. Consequently, a comprehensive article on its reactivity, based on the requested detailed outline, cannot be fully compiled at this time. The following sections outline the expected, yet largely unconfirmed, reactivity based on general organic chemistry principles as they would apply to this specific structure.

Applications of 1 Boc 2,2 Dimethyl 3 Piperidinone As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The unique structural features of 1-Boc-2,2-dimethyl-3-piperidinone make it an ideal starting material for the synthesis of intricate heterocyclic frameworks. The piperidone ring can be readily manipulated, and the ketone group provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Spirocyclic Architectures Incorporating the Piperidinone Moiety

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their three-dimensional nature and potential for improved physicochemical properties. researchgate.net this compound serves as a key precursor for the synthesis of spirocyclic scaffolds. For instance, it can be utilized in reactions that form a new ring at the C4 position of the piperidinone. One common strategy involves the condensation with various bifunctional reagents. A notable application is in the synthesis of spiro-pyrrolidinone and piperidinone derivatives which have been investigated as H3 receptor modulators. google.com The synthesis often begins with the reductive amination of the protected piperidinone with a suitable amine to form an intermediate that can then undergo further cyclization. google.com

| Spirocyclic System | Synthetic Strategy | Reference |

| Spiro-pyrrolidinones | Reductive amination followed by cyclization | google.com |

| Spiro-imidazolidinones | Strecker reaction followed by condensation | mdpi.com |

| Spiro-lactams | Meyers' lactamization | nih.gov |

Annulation Reactions for Polycyclic Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the construction of polycyclic systems. This compound can participate in various annulation strategies. For example, palladium-catalyzed [4+2] annulation reactions can be employed to build densely functionalized N-heterocycles. whiterose.ac.uk These reactions often involve the generation of a palladium π-allyl species which then undergoes cycloaddition. whiterose.ac.uk Another approach is the use of multicomponent reactions, such as the Kabachnik-Fields reaction, to introduce phosphonate (B1237965) groups and subsequently form new heterocyclic rings. beilstein-journals.org

Bridged Systems Derived from the Piperidinone Scaffold

Bridged bicyclic systems, where two rings share two non-adjacent atoms, are another class of complex molecules accessible from this compound. The synthesis of such systems often involves intramolecular cyclization reactions. For instance, a photochemical [2+2] intramolecular cycloaddition of a diene derived from the piperidinone can lead to the formation of a bicyclic piperidinone. mdpi.com These bridged systems can serve as rigid scaffolds in the design of biologically active compounds. nih.gov

Role in Target-Oriented Synthesis of Natural Products

The piperidine (B6355638) ring is a common structural motif in a vast array of natural products, many of which exhibit significant biological activity. researchgate.net this compound and related piperidinones serve as crucial intermediates in the total synthesis of these complex molecules. For example, enantiomerically pure 3-hydroxypiperidone, which can be derived from the corresponding piperidinone, was a key intermediate in the first enantioselective total synthesis of (–)-lepadin B, a marine alkaloid with interesting biological properties. ub.edu The synthesis of such natural products often relies on the stereocontrolled introduction of substituents onto the piperidine core.

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. cam.ac.uknih.govscispace.com The versatility of this compound makes it an excellent building block for DOS. By applying a variety of reaction pathways to this single precursor, a library of compounds with different scaffolds, stereochemistry, and functional groups can be generated. whiterose.ac.uknih.gov For instance, a branching synthetic strategy can be employed where the piperidinone is subjected to a toolkit of different cyclization reactions to produce a range of shape-diverse molecular scaffolds. whiterose.ac.uk This approach allows for the efficient exploration of chemical space and increases the probability of discovering novel drug leads. cam.ac.uknih.gov

Precursor to Substituted Piperidine Derivatives with Specific Stereochemical Features

The synthesis of substituted piperidines with well-defined stereochemistry is of great importance in medicinal chemistry, as the biological activity of a compound is often dependent on its three-dimensional structure. nih.gov this compound provides a platform for the stereoselective synthesis of various piperidine derivatives. The ketone at the C3 position can be reduced to a hydroxyl group, creating a chiral center. Enantioselective reduction methods can be employed to obtain specific stereoisomers. researchgate.net The resulting chiral alcohol can then be further functionalized or used to direct the stereochemistry of subsequent reactions. Additionally, the piperidinone can undergo reactions that introduce substituents at the C2 or C4 positions with stereocontrol. researchgate.net For example, asymmetric syntheses of substituted piperidines have been achieved using methods like ring-closing metathesis and selective dihydroxylation of intermediates derived from piperidinones. researchgate.net

| Reaction Type | Stereochemical Outcome | Reference |

| Asymmetric Reduction | Enantioselective formation of 3-hydroxypiperidines | researchgate.net |

| Ring-Closing Metathesis | Formation of tetrahydropyridines with defined stereocenters | researchgate.net |

| Dihydroxylation | Introduction of vicinal diols with high stereoselectivity | researchgate.net |

Advanced Spectroscopic and Structural Analysis of 1 Boc 2,2 Dimethyl 3 Piperidinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1-Boc-2,2-dimethyl-3-piperidinone. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the connectivity and chemical environment of each atom.

Elucidation of Complex Spin Systems and Stereochemistry

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure. The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet in the ¹H NMR spectrum at approximately 1.4-1.5 ppm, integrating to nine protons, and two distinct signals in the ¹³C NMR spectrum around 28.5 ppm (for the three methyl carbons) and 80 ppm (for the quaternary carbon). The gem-dimethyl groups at the C2 position typically appear as two separate singlets in the ¹H NMR spectrum due to the adjacent chiral center (the carbonyl group), and their corresponding carbon signals are also distinct in the ¹³C spectrum.

The methylene (B1212753) protons of the piperidine (B6355638) ring (at C4, C5, and C6) present more complex spin systems, often appearing as multiplets in the ¹H NMR spectrum. Techniques such as 2D NMR (e.g., HSQC and HMBC) are crucial for the unambiguous assignment of these protons and carbons. doi.org For instance, an HMBC experiment would show correlations between the C4 carbonyl carbon and the protons on C5, providing definitive evidence for their connectivity. The carbonyl carbon itself is readily identified in the ¹³C NMR spectrum by its characteristic downfield chemical shift, typically observed around 205-210 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 (3C) |

| Boc (-C(CH₃)₃) | - | ~80.0 |

| C2 gem-dimethyl (-C(CH₃)₂) | ~1.1-1.3 (two s, 3H each) | ~24-26 (2C) |

| C3-Ketone (-C=O) | - | ~208.0 |

| C4-Methylene (-CH₂) | ~2.4-2.6 (m, 2H) | ~36.0 |

| C5-Methylene (-CH₂) | ~1.7-1.9 (m, 2H) | ~25.0 |

| C6-Methylene (-CH₂) | ~3.3-3.5 (m, 2H) | ~45.0 |

Dynamic NMR for Conformational Analysis and Interconversion Barriers

The piperidine ring is not planar and exists in various conformations, typically rapidly interconverting chair or boat forms at room temperature. Furthermore, rotation around the carbamate (B1207046) C-N bond of the Boc group is restricted, leading to the possible existence of rotamers. researchgate.netacs.org

Dynamic NMR (DNMR) or variable-temperature (VT) NMR is employed to study these conformational changes. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe separate signals for the different conformers or rotamers on the NMR timescale. researchgate.netresearchgate.net For related N-Boc-piperidone derivatives, temperature-dependent ¹H NMR studies have been used to resolve distinct sets of signals at low temperatures, corresponding to different conformations. researchgate.net

From the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak) and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the interconversion process can be calculated using the Eyring equation. For the rotation of a Boc group in a similar N-BOC-piperidone analog, the energy barrier has been estimated to be around 14.87 kcal/mol. researchgate.net Such studies reveal that while the N-Boc group's rotation is relatively fast, the piperidine ring itself may adopt a preferred conformation, such as a chair or a distorted boat, to minimize steric interactions. doi.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the ketone carbonyl (C=O) stretching vibration, which typically appears in the region of 1710-1725 cm⁻¹. A second strong carbonyl absorption, corresponding to the carbamate of the Boc group, is expected around 1690-1700 cm⁻¹. whiterose.ac.uk The C-N stretching vibration of the piperidine ring is generally observed in the 1100 ± 60 cm⁻¹ region. researchgate.net The various C-H stretching and bending vibrations of the methyl and methylene groups appear in their characteristic regions (e.g., C-H stretching around 2850-3000 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds, such as C-C single bonds of the ring skeleton, often produce stronger Raman signals than IR signals. In-situ monitoring using IR or Raman can track reaction kinetics, for example, by observing the disappearance of the carbonyl peak during a subsequent reduction reaction.

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on typical IR and Raman active modes for the functional groups present.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | IR/Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | IR | ~1715 | Strong |

| C=O Stretch (Boc Carbamate) | IR | ~1695 | Strong |

| CH₂ Scissoring | IR/Raman | ~1440 | Medium |

| C-N Stretch (Amide) | IR | ~1100 | Medium |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental formula of this compound and for studying its structure through fragmentation analysis.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺) of this compound is first selected in the mass spectrometer and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to piece together the molecule's structure.

A primary and highly characteristic fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or parts of it. Common neutral losses include the loss of isobutene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). Alternatively, the entire Boc group (100 Da) can be cleaved. Subsequent fragmentations would involve cleavages of the piperidinone ring itself, providing further structural confirmation. Analysis of the fragmentation pattern of the related N-tert-butoxycarbonyl-4-piperidone shows significant peaks corresponding to the loss of the tert-butyl group and further fragmentation. nist.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comalevelchemistry.co.uk This allows for the unambiguous determination of a molecule's elemental formula. The calculated exact mass of this compound (C₁₂H₂₁NO₃) is 227.1521 Da. An HRMS measurement yielding a mass very close to this value (e.g., within 5 ppm) provides definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. researchgate.netjst.go.jp This technique is a cornerstone of modern chemical analysis for verifying the identity of newly synthesized compounds.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and the subtle intermolecular interactions that govern crystal packing.

For piperidone systems, X-ray diffraction studies reveal the specific conformation adopted by the six-membered ring. While the parent cyclohexane (B81311) ring prefers a chair conformation, substitutions on the piperidone ring can lead to significant deviations. The presence of bulky substituents or fused ring systems can force the ring into alternative conformations such as boat, twist-boat, or distorted boat forms. researchgate.netdoi.org For instance, studies on substituted piperidone derivatives have confirmed the adoption of distorted boat conformations through single-crystal X-ray diffraction analysis. doi.org

The analysis of the crystal structure also provides a detailed map of intermolecular forces. These non-covalent interactions, including hydrogen bonds (e.g., C-H···O) and van der Waals forces, are crucial for the stabilization of the crystal lattice. researchgate.net The elucidation of these interactions is vital for understanding the material properties of the compound in its solid state.

Detailed crystallographic data from such an analysis includes the crystal system, space group, and unit cell dimensions. While specific data for this compound is not available in the surveyed literature, the table below presents representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4104 (12) |

| b (Å) | 10.2951 (13) |

| c (Å) | 10.9411 (15) |

| α (°) | 98.345 (5) |

| β (°) | 103.587 (5) |

| γ (°) | 109.584 (5) |

| Volume (ų) | 922.9 (2) |

| Z | 2 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment in Chiral Derivatives

While this compound is an achiral molecule, its derivatives can possess stereogenic centers, making them chiral. The determination of the absolute configuration of these chiral derivatives is a critical aspect of their characterization, particularly in fields like medicinal chemistry where stereochemistry dictates biological activity. researchgate.net Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is paramount for this purpose. numberanalytics.comunipi.it

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. pg.edu.pl The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer. unipi.it A positive or negative deviation in the spectrum is known as a Cotton effect. pg.edu.pl In modern stereochemical analysis, the absolute configuration of a chiral derivative is often conclusively assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.gov This combined experimental and computational approach has become a robust tool for the stereochemical elucidation of complex natural products and synthetic molecules containing piperidine cores. researchgate.netmdpi.com

Optical Rotatory Dispersion (ORD) is another powerful chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of polarized light. kud.ac.in The resulting ORD curve, which plots specific rotation against wavelength, also exhibits Cotton effects and can be used to determine the absolute configuration of enantiomers. kud.ac.inunh.edu For example, stereochemical studies of chiral piperidone derivatives have successfully used ORD to characterize and assign configurations based on the sign and magnitude of the observed rotations at specific wavelengths. unh.edu

The data table below shows representative ORD data for a chiral piperidone derivative, illustrating the type of information obtained from this technique.

| Wavelength (nm) | Molar Rotation [Φ] (°) |

|---|---|

| 700 | +30.8 |

| 589 (D-line) | +51.9 |

| 304 | +478 |

| 285 | +1000 |

Theoretical and Computational Studies of 1 Boc 2,2 Dimethyl 3 Piperidinone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic characteristics of molecules. For 1-Boc-2,2-dimethyl-3-piperidinone, these calculations can predict its most stable conformations, the distribution of its frontier molecular orbitals, and its electrostatic potential.

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the gem-dimethyl group at the C2 position significantly influences the conformational preferences of the ring.

Theoretical calculations on related N-acylpiperidines have shown that the partial double-bond character of the N-C(O) amide bond introduces a pseudoallylic strain, which can dictate the preference for axial or equatorial positioning of substituents. For N-acylpiperidines with a 2-methyl substituent, the axial conformer is often favored to alleviate steric hindrance. nih.gov In the case of this compound, the gem-dimethyl group at the C2 position introduces significant steric bulk. Computational studies on analogous N-Boc protected piperidones, such as N-BOC-protected-3,5-bis(arylidene)-4-piperidone, have utilized DFT to determine optimized geometries and understand conformational preferences. researchgate.net

A systematic conformational search for this compound would likely reveal that the chair conformation is the most stable. Within the chair conformation, there can be different arrangements of the substituents. The relative energies of these conformers can be calculated to identify the global minimum energy structure.

Table 1: Illustrative Conformational Energy Data for a Substituted N-Acylpiperidine

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Equatorial (trans) | 1.5 | C2-N-C(O)-O = 180 |

| Equatorial (cis) | 0.0 | C2-N-C(O)-O = 0 |

| Axial (trans) | 1.1 | C2-N-C(O)-O = 180 |

| Axial (cis) | 0.1 | C2-N-C(O)-O = 0 |

Note: This data is for N,2-dimethylpiperidine-1-carboxamide and serves as an illustrative example of the energy differences that can be expected between different conformers of N-acylpiperidines. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net

For this compound, the HOMO is expected to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group, reflecting the regions of highest electron density. The LUMO is likely to be centered on the carbonyl carbon, which is the most electrophilic site in the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Piperidone Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the C=O antibonding orbital |

| HOMO | -6.8 | Primarily localized on the nitrogen and oxygen lone pairs |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |

Note: These are hypothetical values for a generic piperidone derivative to illustrate the concept. Actual values for this compound would require specific calculations.

The distribution of electron density within a molecule can be visualized using a molecular electrostatic potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, indicating its nucleophilic character. The area around the carbonyl carbon would exhibit a positive potential, highlighting its electrophilic nature. The nitrogen atom would also show some negative potential due to its lone pair of electrons. Such maps are valuable for predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles.

A transition state is a high-energy, transient species that exists at the maximum of the energy profile along a reaction coordinate. vasp.at Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or enolate formation, computational methods can be used to locate the transition state structures.

For example, in a nucleophilic attack on the carbonyl carbon, the transition state would involve the partial formation of a new bond with the nucleophile and partial rehybridization of the carbonyl carbon from sp² to sp³. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Table 3: Illustrative Activation Energy Data for a Carbonyl Addition Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | 15.2 |

Note: This is a hypothetical example to illustrate the concept of activation energy derived from transition state calculations.

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. These predictions are typically performed using methods rooted in quantum mechanics, most commonly Density Functional Theory (DFT).

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in spectral assignment and conformational analysis.

Research Findings: The predominant method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net For N-Boc protected piperidones, calculations would first involve a geometry optimization to find the lowest energy conformation of the molecule. The piperidine ring is expected to adopt a chair conformation, but the orientation of the bulky Boc group and the gem-dimethyl groups significantly influences the local electronic environment.

Theoretical calculations for analogues have shown that the rotation of the Boc group can lead to the existence of multiple conformers, which may be observable at low temperatures via NMR. researchgate.netresearchgate.net DFT calculations can corroborate these experimental findings by optimizing the geometry of different conformers and calculating their respective NMR spectra and energy differences. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), by calculating the absolute shielding of TMS with the same level of theory.

Below is an illustrative table of how predicted NMR data for this compound would be presented.

Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound Note: These values are exemplary and represent the type of data generated from DFT/GIAO calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) | Predicted J-coupling (Hz) |

|---|---|---|---|---|

| C=O (C3) | 208.5 | - | - | - |

| C2 | 55.0 | - | - | - |

| C4 | 45.2 | H4a, H4b | 2.55, 2.70 | J(H4a,H4b) = 14.5 |

| C5 | 26.8 | H5a, H5b | 1.80, 1.95 | J(H5a,H5b) = 13.0 |

| C6 | 48.1 | H6a, H6b | 3.40, 3.65 | J(H6a,H6b) = 12.5 |

| C(CH₃)₂ | 25.1, 25.4 | H (methyl) | 1.15, 1.20 | - |

| Boc C=O | 154.3 | - | - | - |

| Boc C(CH₃)₃ | 80.5 | - | - | - |

Vibrational Frequency Calculations

Research Findings: These calculations are typically performed using DFT after an initial geometry optimization. The output provides a list of vibrational frequencies and their corresponding intensities. A key finding from such analyses is that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For this compound, the most intense and characteristic vibrations would be the carbonyl stretches. The ketone (C=O) stretch of the piperidinone ring and the carbamate (B1207046) (C=O) stretch of the Boc group would be predicted at distinct frequencies, allowing for their unambiguous assignment in an experimental IR spectrum. Other predictable modes include C-H stretching and bending, C-N stretching, and complex skeletal deformations of the piperidine ring.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: These values are exemplary and represent the type of data generated from DFT calculations.

| Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 2980-2850 | Medium | C-H stretching (alkyl) |

| 1725 | High | C=O stretching (ketone, C3) |

| 1695 | High | C=O stretching (carbamate, Boc) |

| 1450 | Medium | CH₂ scissoring, CH₃ asymmetric bending |

| 1365 | Strong | C(CH₃)₃ symmetric bending (Boc) |

| 1250 | Strong | C-N stretching |

Molecular Dynamics Simulations for Conformational Fluxionality

This compound is a semi-flexible molecule. The piperidinone ring can undergo conformational changes (e.g., chair-boat interconversion), and there is rotational freedom around the C-N bond of the Boc group. Molecular Dynamics (MD) simulations are a powerful tool to explore these dynamic processes over time. mdpi.com

Research Findings: An MD simulation would model the atomic motions of the molecule in a simulated environment (in vacuum or in a solvent box) by solving Newton's equations of motion. mdpi.commdpi.com For a molecule like this, the simulation would reveal the preferred conformations and the energy barriers between them.

Key dynamic behaviors that would be investigated include:

Ring Conformation: The piperidinone ring is expected to predominantly exist in a chair conformation. MD simulations can quantify the stability of this form and explore the possibility and timescale of inversions to twist-boat or boat conformations.

Boc Group Rotation: The rotation around the N-CO bond of the tert-butoxycarbonyl group is known to be hindered, often leading to distinct conformers. researchgate.net MD simulations can map the potential energy surface of this rotation, identify the most stable rotational isomers (rotamers), and calculate the free energy barrier for their interconversion.

Influence of Solvent: Running simulations in different solvents would demonstrate how intermolecular interactions (e.g., hydrogen bonding with protic solvents) can influence the conformational equilibrium.

Quantitative Structure-Activity Relationships (QSAR) for Analogues (excluding direct biological activity, focusing on structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. While not discussing biological activity directly, the foundation of any QSAR model lies in the calculation of molecular descriptors that numerically represent the chemical structure.

Research Findings: For a series of analogues based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors. juniperpublishers.com These descriptors fall into several categories, each capturing a different aspect of the molecular structure. Studies on related piperidine and piperidinone analogues have successfully used various descriptors to build predictive models. nih.govnih.govresearchgate.net

The selection of descriptors is crucial and often involves computational algorithms to identify those that are most relevant to the modeled property. nih.govnih.gov

Table 3: Common Structural Descriptors Used in QSAR Studies of Piperidinone Analogues

| Descriptor Category | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Topological (2D) | Molecular Weight, Atom Count, Rotatable Bond Count, Zagreb Index | Size, shape, and branching of the molecule. |

| Thermodynamic | Heat of Formation, Molar Refractivity, LogP (octanol-water partition coefficient) | Stability, polarizability, and hydrophobicity of the molecule. nih.gov |

| Spatial (3D) | Molecular Surface Area, Molecular Volume, Shadow Areas (e.g., area in XZ plane) | Three-dimensional size and shape. nih.gov |

| Electronic | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies, Partial Negative/Positive Surface Area | Electron distribution, polarity, and chemical reactivity. nih.govmdpi.com |

| Autocorrelation | 2D and 3D-autocorrelation descriptors | Distribution of physicochemical properties (e.g., atomic mass, polarizability) across the molecular structure. nih.gov |

| Steric/Hydrophobic | Van der Waals Volume, Sanderson Electronegativity, Polarizability | Properties related to intermolecular interactions. juniperpublishers.com |

These structural descriptors form the basis for building a mathematical model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, to quantitatively relate the structural features of piperidinone analogues to their properties. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues

The generation of compound libraries with high structural diversity is crucial for identifying novel bioactive molecules. Future research will likely focus on expanding the synthetic toolbox to create a wide array of analogues from 1-Boc-2,2-dimethyl-3-piperidinone.

Methodologies for derivatization can be adapted from strategies used for similar piperidinone cores. For instance, α-functionalization is a key strategy for introducing diversity. A common issue with direct ketone alkylation can be circumvented by first converting the piperidinone into a more reactive intermediate, such as a hydrazone. rsc.org This approach allows for deprotonation and subsequent C-alkylation at the C4 position (adjacent to the ketone in that example), a strategy that could be adapted for the C4 position of this compound. rsc.org

Another avenue for diversification is N-acylation, which has been demonstrated on related 3,5-bis(benzylidene)-4-piperidone systems to generate novel derivatives. nih.gov For this compound, this would typically follow the removal of the Boc protecting group.

Furthermore, the synthesis of spirocyclic structures represents a powerful method for creating three-dimensional complexity. Methodologies developed for synthesizing 2-spiropiperidines, which involve the reaction of δ-N-Boc-amino-β-ketoesters with cyclic ketones after a deprotection/condensation sequence, could be conceptually applied. whiterose.ac.uk Starting from this compound, reactions targeting the ketone could yield spirocyclic derivatives at the C3 position, generating novel and sterically demanding scaffolds. The reactivity of the closely related 1-Boc-5,5-dimethyl-3-piperidone, which undergoes oxidation, reduction, and nucleophilic substitution at the carbonyl carbon, serves as a good model for the potential transformations of the target compound.

Table 1: Potential Synthetic Strategies for Analogue Development

| Strategy | Position of Modification | Intermediate/Reagent Example | Potential Outcome | Reference |

| α-Alkylation | C4 | Hydrazone formation followed by nBuLi and an alkyl halide | Introduction of diverse alkyl/aryl groups adjacent to the carbonyl | rsc.org |

| Spirocyclization | C3 | Reaction with diols or other bifunctional nucleophiles | Formation of spiro-heterocycles | whiterose.ac.uk |

| Carbonyl Derivatization | C3 | Reduction (e.g., NaBH₄), Grignard addition, Wittig reaction | Conversion of ketone to alcohols or alkenes | |

| N-Deprotection & Acylation | N1 | TFA or HCl for Boc removal, followed by acyl chlorides | Introduction of diverse amides and other N-substituents | nih.gov |

Exploration of Unprecedented Reactivity Modes

The unique arrangement of functional groups in this compound—a sterically hindered ketone adjacent to a protected nitrogen—presents opportunities for exploring novel reactivity. The gem-dimethyl group at the C2 position exerts significant steric hindrance, which can be exploited to achieve high diastereoselectivity in reactions at the C3-carbonyl. This steric bias could influence the facial selectivity of nucleophilic attacks or the geometry of enolate formation.

Future studies may investigate reactions that leverage this inherent steric hindrance. For example, radical-mediated cyclizations, which have been used to create piperidines from linear amino-aldehydes, could be explored. mdpi.com Applying such methods to derivatives of this compound could lead to complex fused or bridged ring systems with predictable stereochemistry.

Furthermore, the reactivity of the closely related 1-Boc-5,5-dimethyl-3-piperidone includes oxidation, reduction, and nucleophilic substitution. Research into how the 2,2-dimethyl substitution pattern modulates these fundamental reactions compared to the 5,5-dimethyl analogue could reveal unexpected reactivity or selectivity, driven by the altered electronic and steric environment of the carbonyl group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mit.edud-nb.info The application of flow chemistry to the synthesis and derivatization of piperidinones is an active area of research. For instance, flow electrochemistry has been successfully used for the α-methoxylation of N-formylpiperidine, creating a precursor for C2-functionalization. nih.govnih.gov This demonstrates the potential for electrochemical methods in continuous flow to activate specific positions on the piperidine (B6355638) ring for further diversification. nih.govnih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate the generation of compound libraries for screening. mit.edud-nb.info Such systems can perform multi-step sequences, including reaction, purification, and analysis, with minimal manual intervention. d-nb.info The synthesis of this compound and its subsequent derivatization are well-suited for this technology. A fully automated system could rapidly explore a wide range of reaction conditions (e.g., reagents, catalysts, temperature) to optimize the synthesis of analogues or screen for novel reactivity. This approach would dramatically reduce the time required to build structure-activity relationships for new chemical scaffolds. d-nb.info

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and ensuring process robustness are critical for developing reliable synthetic methods. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring. mt.com

FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are ideal for monitoring the progress of reactions involving this compound. For example, during a reduction of the C3-ketone, the disappearance of the carbonyl stretch (around 1700 cm⁻¹) and the appearance of an O-H stretch could be tracked in real time. mt.com Similarly, monitoring the Boc-deprotection step can be achieved by observing changes in the characteristic Boc-carbonyl peak.

NMR Spectroscopy : In-situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering deep mechanistic insights. nih.gov

X-ray Diffraction (XRD) : For reactions that produce crystalline materials, synchrotron-based in-situ XRD can track the evolution of crystalline phases, providing information on the formation of intermediates or polymorphic transformations during synthesis. frontiersin.org

Implementing these techniques allows for rapid optimization of reaction parameters such as temperature, catalyst loading, and reagent addition rates, leading to improved yields and purity. spectroscopyonline.com A case study on a related compound demonstrated the use of FTIR or Raman spectroscopy to effectively track Boc deprotection kinetics.

Table 2: Application of In-Situ Monitoring Techniques

| Technique | Monitored Transformation | Key Observable Change | Benefit | Reference |

| FTIR Spectroscopy | Ketone Reduction | Disappearance of C=O stretch | Real-time conversion tracking, endpoint determination | mt.com |

| Raman Spectroscopy | C-C Bond Formation | Appearance of new vibrational modes corresponding to product | Mechanistic insight, detection of intermediates | nih.govbeilstein-journals.org |

| NMR Spectroscopy | Boc-Deprotection | Shift in signals of protons adjacent to nitrogen | Unambiguous structural confirmation of species in solution | nih.gov |

| XRD | Crystallization of a Derivative | Appearance and evolution of diffraction peaks | Information on solid-phase formation and purity | frontiersin.org |

Application in the Synthesis of Scaffolds for Chemical Biology Probes (excluding biological testing outcomes)

Chemical biology probes are essential tools for interrogating biological systems. The synthesis of novel molecular scaffolds that are rich in sp³-hybridized carbons and possess three-dimensional complexity is a key objective in this field. rsc.org this compound is an excellent starting material for building such scaffolds.

A powerful strategy involves a tandem reaction approach to rapidly build molecular complexity. For example, a synthetic route starting with an α-functionalized piperidinone can proceed through a tandem nitrone formation/intramolecular cycloaddition to generate a complex, sp³-rich spirocyclic isoxazolidine (B1194047) intermediate. rsc.org This intermediate can then be further transformed into a final scaffold core. This exact strategy, which successfully produced a library of over 500 lead-like compounds from an N-benzyl piperidinone precursor, could be adapted for this compound. rsc.org The initial step would involve functionalization at the C4 position, followed by reaction with a hydroxylamine (B1172632) derivative to trigger the tandem cyclization, yielding a novel, stereochemically dense scaffold.

The concept of "lead-oriented synthesis" aims to efficiently prepare libraries of three-dimensional compounds. whiterose.ac.uk Methodologies such as the "build-couple-pair" strategy, which starts with simple cyclic ketones to build complex molecular scaffolds, are highly relevant. whiterose.ac.uk The this compound core, with its defined stereochemistry and reactive ketone handle, is an ideal starting point for such synthetic campaigns, enabling the construction of unique and diverse chemical probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。